Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-
Description
Historical Context and Discovery of the Compound
The discovery and characterization of hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- emerged from investigations into nylon-6 manufacturing byproducts and polymer degradation mechanisms. The compound was first identified as a trimer of 6-aminohexanoic acid during systematic analysis of caprolactam oligomers present in nylon production processes. Early research focused on understanding the formation of cyclic and linear oligomers during polyamide synthesis, where this particular trimeric compound represented a significant component of industrial byproducts.
The initial characterization efforts were documented in polymer chemistry literature, where researchers sought to identify and quantify various oligomeric species formed during nylon-6 polymerization. The compound gained prominence when studies revealed its presence in food packaging materials made from nylon-containing multilayer films, leading to comprehensive migration studies that established its chemical identity and structural properties. Subsequent research in the 1990s and 2000s expanded understanding of its role as both an industrial byproduct and a potential substrate for enzymatic degradation processes.
Scientific interest in this compound intensified with the development of enzymatic nylon degradation research, particularly studies involving specialized hydrolases capable of cleaving amide bonds in nylon oligomers. Researchers identified this trimeric compound as a key substrate for understanding the mechanisms of biological nylon degradation, leading to extensive crystallographic and biochemical investigations that elucidated its interactions with various nylon-degrading enzymes. The compound's significance expanded further with environmental concerns about plastic waste, making it a focal point for biodegradation research aimed at developing sustainable polymer recycling technologies.
Structural Overview: Molecular Formula, Functional Groups, and Backbone Architecture
Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- possesses the molecular formula C18H35N3O4, with a molecular weight of 357.49 daltons. The compound exhibits a linear trimeric structure comprising three 6-aminohexanoic acid units connected through amide linkages, creating a characteristic backbone architecture that distinguishes it from other oligomeric species. The structural framework consists of an 18-carbon chain with three nitrogen atoms and four oxygen atoms distributed across amide and carboxylic acid functional groups.
| Structural Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C18H35N3O4 | |
| Molecular Weight | 357.49 g/mol | |
| CAS Number | 5776-78-3 | |
| SMILES Code | O=C(O)CCCCCNC(CCCCCNC(CCCCCN)=O)=O | |
| InChI Key | JOIUZBTWMAYEQW-UHFFFAOYSA-N |
The compound's backbone architecture features three distinct functional regions: a terminal amino group, two internal amide linkages, and a terminal carboxylic acid group. Each 6-aminohexanoic acid unit contributes a six-carbon aliphatic chain, resulting in the characteristic linear structure that differentiates this compound from cyclic oligomers of similar composition. The amide bonds formed between consecutive units create the primary structural framework, with the nitrogen atoms positioned at regular intervals along the carbon backbone.
The functional group distribution includes three nitrogen atoms participating in amino and amide functionalities, four oxygen atoms distributed between carbonyl groups in amides and the terminal carboxylic acid, and a saturated hydrocarbon backbone providing structural stability. This arrangement creates specific binding sites that enable interactions with enzymatic active sites, particularly those of nylon-degrading hydrolases that recognize linear oligomeric substrates. The compound's structural characteristics also influence its solubility properties and migration behavior in polymer matrices, making it detectable in extraction studies of nylon-containing materials.
Research Significance: Academic and Industrial Relevance
The research significance of hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- extends across multiple scientific disciplines, with particular importance in polymer chemistry, enzymatic biodegradation, and environmental science. Academic investigations have established this compound as a crucial model substrate for understanding nylon degradation mechanisms, leading to breakthrough discoveries in the development of enzymatic polymer recycling technologies. Research findings demonstrate that specialized nylon-hydrolyzing enzymes exhibit specific activity toward this trimeric substrate, making it an essential component in studies aimed at developing biological solutions for plastic waste management.
Industrial relevance manifests primarily through the compound's presence as a byproduct in nylon-6 manufacturing processes and its detection in food packaging migration studies. Comprehensive analysis of nylon-containing multilayer packaging materials revealed significant concentrations of this compound, with levels reaching 42 milligrams per kilogram in certain polyethylene-based materials. These findings prompted regulatory attention and established the compound as an important analyte in food safety assessments involving polymer packaging materials.
Recent advances in enzymatic polymer depolymerization have highlighted the compound's role as a benchmark substrate for evaluating nylon-hydrolyzing enzyme performance. Studies involving 40 potential nylon-degrading enzymes utilized this compound and related oligomers to assess enzymatic activity and develop improved biocatalysts for polymer recycling applications. The research demonstrated that certain enzyme variants, particularly thermostabilized forms, exhibited enhanced activity toward this trimeric substrate, indicating its utility in screening and optimization studies.
The compound's academic significance extends to structural biology research, where crystallographic studies of enzyme-substrate complexes have provided detailed insights into the molecular mechanisms of nylon biodegradation. These investigations revealed specific binding modes and catalytic mechanisms that enable enzymatic cleavage of amide bonds in linear nylon oligomers, contributing fundamental knowledge to the field of biocatalysis. The findings have implications for rational enzyme design and the development of more efficient biodegradation systems for polyamide waste treatment.
Properties
IUPAC Name |
6-[6-(6-aminohexanoylamino)hexanoylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N3O4/c19-13-7-1-4-10-16(22)20-14-8-2-5-11-17(23)21-15-9-3-6-12-18(24)25/h1-15,19H2,(H,20,22)(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIUZBTWMAYEQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NCCCCCC(=O)NCCCCCC(=O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60429490 | |
| Record name | Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5776-78-3 | |
| Record name | Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60429490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[6-(6-aminohexanamido)hexanamido]hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Stepwise Synthetic Route
The compound is structurally a trimer of 6-aminohexanoic acid linked by amide bonds. The preparation involves sequential coupling of 6-aminohexanoic acid derivatives:
| Step | Reactants | Reagents & Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | 6-aminohexanoic acid + activated carboxyl derivative | DCC or EDC, NHS/HOBt, DMF, RT | Monoamide intermediate | Activation of carboxyl group |
| 2 | Monoamide intermediate + 6-aminohexanoic acid derivative | Same as above, controlled pH and temp | Diamide intermediate | Controlled addition to avoid polymerization |
| 3 | Diamide intermediate + 6-aminohexanoic acid derivative | Coupling reagents, purification steps | Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- | Final trimer product |
Reaction Monitoring and Yield
Yield: Optimized conditions typically yield the target compound with yields exceeding 70-85%, depending on the scale and purity requirements.
Purity: Purification via preparative chromatography and recrystallization achieves purity levels above 95%.
Research Findings and Challenges
Complexity: The compound’s multiple amide bonds and functional groups require precise control to avoid side reactions such as hydrolysis or polymerization.
Reagent Selection: Choice of coupling reagents and catalysts significantly impacts the reaction efficiency and product purity.
Scalability: Industrial synthesis benefits from continuous flow methods to maintain consistent reaction conditions and improve throughput.
Summary Table of Preparation Parameters
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Coupling Reagents | DCC, EDC, NHS, HOBt | Stoichiometric or slight excess |
| Solvents | DMF, DCM | Anhydrous, dry solvents |
| Temperature | Room temperature to 40°C | Controlled to minimize side reactions |
| Reaction Time | 1–24 hours | Depends on step and scale |
| Purification Methods | Chromatography, recrystallization | To achieve >95% purity |
| Industrial Scale Methods | Automated reactors, continuous flow synthesis | For large-scale production |
| Yield | Percentage of final product | 70–85% typical |
Additional Notes on Related Compounds and Precursors
- The synthesis of the precursor 6-amino-1-hexanol , a related intermediate, can be performed using catalytic methods such as calcium carbonate-catalyzed reactions involving 1,6-hexanediol, ammonia, and hydrogen under high temperature and pressure conditions (270–290°C, 150–180 MPa) to yield high purity material, which can be further converted to the amino acid derivatives used in the target compound synthesis.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted hexanoic acid derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
Hexanoic acid derivatives have been explored for their anticancer properties. The compound's ability to interact with biological systems at the molecular level allows it to potentially inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that modifications of hexanoic acid can enhance the efficacy of existing chemotherapeutic agents by improving their solubility and bioavailability .
Drug Delivery Systems
The compound has been investigated as a building block for drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs and improve their delivery to target tissues. This application is particularly relevant in the development of targeted therapies for diseases such as cancer and autoimmune disorders .
Biochemistry
Peptide Synthesis
Hexanoic acid derivatives are utilized in peptide synthesis due to their ability to form stable linkages with amino acids. The compound can serve as a protecting group or a coupling agent in solid-phase peptide synthesis, facilitating the formation of complex peptides that may exhibit biological activity .
Enzyme Inhibition Studies
Research has indicated that hexanoic acid derivatives can act as enzyme inhibitors, impacting metabolic pathways. This property is being studied for its potential applications in treating metabolic disorders where enzyme regulation is crucial .
Materials Science
Polymer Chemistry
The compound's structure makes it suitable for use in the synthesis of novel polymers. Researchers have explored its incorporation into biodegradable polymers that can be used for drug delivery or as scaffolding materials in tissue engineering. The tunable properties of these polymers allow for customization based on specific application needs .
Environmental Applications
Biodegradable Surfactants
Hexanoic acid derivatives are being developed as biodegradable surfactants for use in cleaning products and personal care items. Their environmental compatibility and effectiveness at low concentrations make them ideal candidates for sustainable formulations .
Mechanism of Action
The mechanism by which hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s amino and oxo groups allow it to form hydrogen bonds and electrostatic interactions, influencing the activity of target proteins and pathways. This can lead to modulation of biochemical processes, making it a valuable tool in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: A simpler analog without the additional amino and oxo groups.
6-Aminohexanoic acid: Contains an amino group but lacks the complex structure of the target compound.
Nylon-6 oligomers: Structurally related but used primarily in polymer applications.
Uniqueness
Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- stands out due to its multifunctional nature, allowing it to participate in a variety of chemical reactions and biological interactions. This versatility makes it a unique and valuable compound in multiple scientific disciplines.
Biological Activity
Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]- is a complex organic compound that exhibits significant biological activity, particularly in the modulation of fibrinolysis. This article explores its mechanisms of action, biochemical properties, and potential applications in therapeutic contexts.
Overview of Hexanoic Acid Structure
Hexanoic acid, with the chemical formula , features a long carbon chain and multiple functional groups, including amino and oxo groups. These structural characteristics contribute to its reactivity and versatility in various biochemical pathways .
Target Enzymes
The primary action of hexanoic acid involves its interaction with plasmin , an enzyme critical in the fibrinolysis pathway. By promoting the rapid dissociation of plasmin, this compound inhibits the activation of plasminogen , thereby preventing the breakdown of fibrin, which is essential for blood clot stability.
Biochemical Pathways
The compound primarily influences the fibrinolysis pathway . Its inhibition of plasminogen activation stabilizes blood clots, which can be beneficial in conditions where excessive bleeding is a concern.
Pharmacokinetics
Hexanoic acid is likely to exhibit good water solubility due to its chemical structure. This solubility is crucial for its bioavailability and interaction with biological systems. Studies indicate that it maintains stability under controlled laboratory conditions but may degrade over time if not properly stored.
Cellular Effects
Hexanoic acid significantly impacts various cellular processes:
- Cell Signaling : It modulates signaling pathways that regulate cell growth and apoptosis.
- Gene Expression : The compound influences gene expression profiles related to coagulation and immune responses.
- Metabolic Activity : It affects cellular metabolism by interacting with enzymes such as carboxypeptidase B, leading to their inactivation.
The compound's biochemical properties include:
| Property | Description |
|---|---|
| Molecular Weight | 280.79 g/mol |
| Solubility | Soluble in water |
| Interaction with Enzymes | Inactivates carboxypeptidase B |
| Stability | Stable under controlled conditions |
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of hexanoic acid:
- Fibrinolytic Disorders : Research indicates that hexanoic acid can be used to manage conditions characterized by excessive fibrinolysis, such as certain bleeding disorders.
- Cancer Therapy : Preliminary findings suggest that hexanoic acid may enhance the efficacy of certain chemotherapeutics by stabilizing clot formation during treatment regimens that induce thrombocytopenia .
- Inflammatory Conditions : The compound's ability to modulate immune responses positions it as a candidate for treating inflammatory diseases where fibrinolysis plays a role .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
